2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-
Overview
Description
. It is a derivative of pyrrolidine, featuring a trifluoroacetyl group attached to the nitrogen atom of the pyrrolidine ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of L-proline with trifluoroacetic anhydride followed by chlorination. The reaction conditions typically involve the use of a suitable solvent, such as methylene chloride, and maintaining a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-, involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-, undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of amides, esters, or ethers.
Scientific Research Applications
2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various pharmaceuticals and fine chemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and as a tool in biochemical research.
Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways.
Industry: The compound is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-, exerts its effects involves its interaction with molecular targets and pathways. The trifluoroacetyl group enhances the compound's reactivity and stability, making it effective in various chemical and biological processes. The specific molecular targets and pathways depend on the application and the type of reaction involved.
Comparison with Similar Compounds
2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-, can be compared with other similar compounds, such as:
L-proline: The parent compound without the trifluoroacetyl group.
Trifluoroacetyl chloride: A simpler compound lacking the pyrrolidine ring.
Other pyrrolidine derivatives: Compounds with different substituents on the pyrrolidine ring.
The uniqueness of 2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-, lies in its combination of the pyrrolidine ring and the trifluoroacetyl group, which provides enhanced reactivity and stability compared to its analogs.
Biological Activity
2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)- is a compound of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure:
- Molecular Formula: C7H7ClF3NO2
- Molecular Weight: 229.58 g/mol
- CAS Number: 36724-68-2
Hazard Classification:
- Carcinogenicity: Category 2
- Eye Irritation: Category 2
- Skin Irritation: Category 2
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Central Nervous System) .
Synthesis
The synthesis of 2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)- typically involves the acylation of pyrrolidine derivatives using trifluoroacetyl chloride. This reaction can be optimized by adjusting solvent conditions and reaction times to achieve higher yields. For instance, a recent study reported successful synthesis with yields exceeding 80% under optimized conditions .
The biological activity of this compound has been linked to its role as a chiral derivatization reagent. Its application in the separation and analysis of psychoactive substances has been documented, particularly in the context of gas chromatography-mass spectrometry (GC-MS) techniques. This functionality is crucial for the enantiomeric resolution of drugs related to cathinone and amphetamines .
Case Studies and Research Findings
- Chiral Separation in Drug Analysis:
-
Inhibition Studies:
- Research has indicated that derivatives of this compound exhibit inhibitory activity in various biological assays. For example, compounds derived from pyrrolidine frameworks have shown promise as DPP-IV inhibitors, which are beneficial in managing type II diabetes by prolonging the action of incretin hormones .
- Antiviral Activity:
Data Table of Biological Activities
Properties
IUPAC Name |
1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3NO2/c8-5(13)4-2-1-3-12(4)6(14)7(9,10)11/h4H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOYJPPISCCYDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(F)(F)F)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392048 | |
Record name | 1-(Trifluoroacetyl)prolyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92076-92-1 | |
Record name | 1-(Trifluoroacetyl)prolyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.